Ethyl 4-(2-bromophenyl)butanoate
Description
Ethyl 4-(2-bromophenyl)butanoate (CAS: 898751-18-3) is an ester derivative characterized by a 2-bromophenyl group attached to a butanoate backbone. Its molecular formula is C₁₂H₁₅BrO₂, with a molecular weight of 271.15 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of benzimidazole derivatives, pharmaceuticals, and functionalized polymers . The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and interaction with biological targets .
Properties
CAS No. |
914226-08-7 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
ethyl 4-(2-bromophenyl)butanoate |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,2,5,7,9H2,1H3 |
InChI Key |
WLYYAOFYPWKMLQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC=CC=C1Br |
Canonical SMILES |
CCOC(=O)CCCC1=CC=CC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Reactivity : The ortho isomer (2-bromo) exhibits slower reaction kinetics in nucleophilic substitutions due to steric hindrance compared to the para isomer .
- Biological Activity : The meta isomer shows higher binding affinity to macrophage migration inhibitory factor (MIF) in pharmacological studies .
Functional Group Modifications
Ether-Linked Derivatives
- Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate (CAS: 1281669-02-0): Contains a methoxy and formyl group, enhancing electrophilicity. Used in synthesizing photo-responsive hydrogels via Michael addition reactions . Key Data: Boiling point >200°C; IR peaks at 1720 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=O aldehyde) .
Amino-Substituted Analogs
- Ethyl 4-[ethyl(phenyl)amino]butanoate (CAS: 2059944-97-5): Incorporates a tertiary amine group, enabling pH-sensitive degradation. Applied in controlled drug delivery systems .
Physicochemical Properties
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